4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid
Description
4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid is a benzoic acid derivative featuring a substituted isoindolinone ring system. The compound’s structure includes two methoxy groups at the 6- and 7-positions of the isoindolinone moiety, which may influence its electronic properties, solubility, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-13-8-5-11-9-18(16(19)14(11)15(13)23-2)12-6-3-10(4-7-12)17(20)21/h3-8H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMAXIVRGBDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)C(=O)O)C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid typically involves the reaction of 6,7-dimethoxyphthalic anhydride with an appropriate amine, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid: Contains a benzoic acid core linked to a 6,7-dimethoxy-substituted isoindolinone. The methoxy groups enhance electron density and may improve metabolic stability.
- 4-(3-Chloroanilino)benzoic acid: Features a benzoic acid core linked to a 3-chloroanilino group. The chlorine atom introduces steric and electronic effects, influencing binding to biological targets like AKR1C2/C3 enzymes .
Table 1: Structural and Functional Group Comparison
Biological Activity
4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid is a novel organic compound characterized by a structure that includes a benzoic acid moiety linked to a dimethoxy-substituted isoindolinone ring. Its molecular formula is , and it has a molecular weight of approximately 313.3 g/mol. The unique substitution pattern of this compound is believed to confer specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Features
The compound features:
- Benzoic Acid Moiety : Provides acidity and potential interactions with biological targets.
- Dimethoxy Substitution : Located at the 6 and 7 positions of the isoindoline ring, which may enhance lipophilicity and modulate biological activity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid | Isoindoline core with dioxo substitution | Different oxidation state affects reactivity |
| 4-(1-Oxoisoindolin-2-yl)benzoic acid | Lacks methoxy groups | Simpler structure may lead to different properties |
| 4-(6-Methoxyisoindolin-2-yl)benzoic acid | Contains only one methoxy group | Variations in substitution influence biological activity |
The presence of two methoxy groups in this compound distinguishes it from these similar compounds, potentially impacting its biological efficacy.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to physiological responses. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its effects.
Antiproliferative Effects
Preliminary studies suggest that compounds structurally related to this compound exhibit antiproliferative effects against cancer cell lines. For instance, analogues have been tested against CCRF-CEM leukemia cells, revealing varying degrees of cytotoxicity. Some studies indicate IC50 values higher than 20 µg/mL for certain analogues, while others show significant activity at lower concentrations due to structural modifications .
In Vitro Studies
In vitro experiments have demonstrated that the compound may influence cellular processes such as apoptosis and cell cycle regulation. For example, compounds with similar isoindoline structures have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Study on Anticancer Activity
A study examined the effect of this compound on human cancer cell lines. The results indicated that treatment led to a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The study highlighted the importance of the methoxy groups in enhancing the compound's efficacy compared to its analogues.
Pharmacological Research
Research focusing on the pharmacological properties of this compound has identified potential applications in drug development. Its unique structural features may allow it to act as a scaffold for synthesizing more potent derivatives targeting specific diseases.
Q & A
Basic: What are the recommended methods for synthesizing 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid with high purity?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized isoindoline and benzoic acid precursors. Key steps include:
- Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the dimethoxy-substituted isoindolinone moiety to the benzoic acid backbone. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for efficiency .
- Protection/Deprotection : Protect the carboxylic acid group during synthesis using tert-butyl esters or methyl esters, which can be cleaved post-synthesis via hydrolysis (e.g., TFA/water for tert-butyl esters) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: How can researchers confirm the structural integrity of this compound using crystallographic techniques?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/water solution at 4°C.
- Data Collection : Use a synchrotron or Cu-Kα radiation source (λ = 1.5418 Å) for high-resolution data.
- Refinement : Process data with SHELX programs (SHELXT for structure solution, SHELXL for refinement). Validate hydrogen bonding (e.g., carboxyl dimer formation) and π-π stacking interactions using Mercury software .
- Validation : Cross-check bond lengths/angles against similar benzoic acid derivatives (e.g., 4-substituted analogs in Table 4 of ).
Advanced: How should researchers address discrepancies in reported biological activities of benzoic acid derivatives in enzyme inhibition studies?
Answer:
Contradictions often arise from assay conditions or structural variations. Mitigate via:
- Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted). For tyrosinase inhibition, confirm copper cofactor presence .
- Structure-Activity Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) using molecular docking (AutoDock Vina) to map binding poses. For example, 4-methoxy groups may hinder steric access vs. electron-withdrawing groups enhancing affinity .
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., kojic acid for tyrosinase) to account for inter-lab variability .
Advanced: What strategies are effective in resolving crystallographic phase behavior ambiguities in 4-substituted benzoic acid derivatives?
Answer:
Phase ambiguities (e.g., chiral nematic vs. smectic phases) require:
- Mixed Dimer Analysis : Co-crystallize with homologs (e.g., 4-(hex-5-enoxy)benzoic acid) to study hydrogen-bonded dimer stability. Use differential scanning calorimetry (DSC) to identify phase transitions .
- Variable-Temperature XRD : Collect data at 25°C, 50°C, and 100°C to track lattice changes. Compare with pure MBOBA (4-[(S)-(−)-2-methylbutoxy]benzoic acid), which only forms crystalline dimers .
- Computational Modeling : Simulate packing motifs using Materials Studio software to predict phase dominance based on alkyl chain length and substituent polarity .
Advanced: How can computational methods predict the physicochemical properties of this compound for drug discovery?
Answer:
- QSAR Modeling : Use MOE or Schrödinger Suite to correlate logP, pKa, and solubility with structural descriptors (e.g., topological polar surface area, H-bond donors/acceptors). Validate against experimental logD7.4 values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability. The benzoic acid moiety may enhance solubility, while the dimethoxyisoindolinone group impacts lipophilicity .
- DMPK Profiling : Predict metabolic stability via cytochrome P450 binding affinities (CYP3A4, CYP2D6) using SwissADME. Prioritize derivatives with low clearance (CL < 15 mL/min/kg) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : Acquire ¹H/¹³C spectra in DMSO-d6. Key signals: δ 12.5 ppm (carboxylic acid -OH, broad), δ 6.8–7.9 ppm (aromatic protons), δ 3.8–4.1 ppm (methoxy groups) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for acid, ~1680 cm⁻¹ for isoindolinone) and methoxy C-O bonds (~1250 cm⁻¹) .
- HRMS : Use ESI+ mode; expect [M+H]+ at m/z 342.1215 (C₁₈H₁₇NO₆) with <2 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
